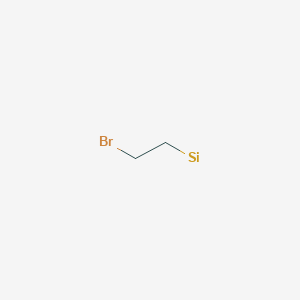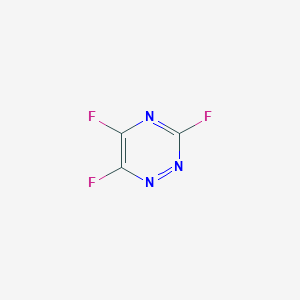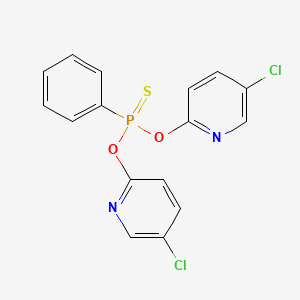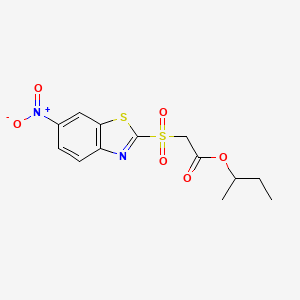
Bromoethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoethylsilane is an organosilicon compound that features a silicon atom bonded to an ethyl group and a bromine atom. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bromoethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products Formed
Silanols: Formed through oxidation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
Bromoethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroethylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Iodoethylsilane: Contains an iodine atom instead of bromine.
Ethyltrimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness
Bromoethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C2H4BrSi |
|---|---|
Poids moléculaire |
136.04 g/mol |
InChI |
InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2 |
Clé InChI |
VKFHXGVASYIJRY-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)



